3-(Bromomethyl)biphenyl

概述

描述

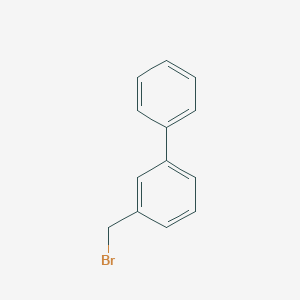

3-(Bromomethyl)biphenyl: is an organic compound characterized by a bromomethyl functional group attached to a biphenyl backbone.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)biphenyl typically involves the bromination of 3-methylbiphenyl. One common method includes the use of a brominating agent such as bromine, N-bromosuccinimide, or a hydrobromic acid/alkali metal bromate system under photo-irradiation . The reaction is carried out in a two-phase medium, often involving solvents like methylene dichloride and water, and maintained at a temperature around 50°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: 3-(Bromomethyl)biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.

Major Products:

Substitution Reactions: Products include various substituted biphenyl derivatives.

Coupling Reactions: Products include biphenyl compounds with extended carbon chains or additional functional groups.

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

3-(Bromomethyl)biphenyl serves as a crucial building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its ability to undergo various chemical reactions allows for the development of diverse derivatives that can exhibit specific biological activities.

Catalysis

The compound can function as a ligand in catalytic reactions, especially in transition metal-catalyzed processes. This application is vital for synthesizing fine chemicals and pharmaceuticals, where efficiency and selectivity are paramount.

Biological and Medicinal Applications

Drug Development

Due to its unique structural features, this compound is a candidate for drug discovery. It can be modified to enhance biological activity against various targets, including enzymes and receptors. The bromomethyl group may facilitate interactions with nucleophilic sites in biological molecules, potentially leading to new therapeutic agents .

Biochemical Probes

The compound can also serve as a biochemical probe to study cellular pathways and molecular interactions. Its reactivity enables researchers to investigate complex biochemical processes and develop new diagnostic tools.

Material Science

Advanced Materials Development

In material science, this compound is utilized in creating advanced materials such as polymers and coatings. Its stability and functional versatility make it suitable for applications requiring specific mechanical or chemical properties.

Organic Electronics

The compound has potential applications in the electronics industry, particularly in developing organic semiconductors and other electronic materials. Its structural characteristics contribute to the performance of devices like organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) .

Comparison with Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| 3-(Chloromethyl)biphenyl | Similar structure with a chloromethyl group | Drug development, chemical synthesis |

| 3-(Bromomethyl)-3'-(trifluoromethyl)-biphenyl | Contains trifluoromethyl group enhancing stability | Catalysis, advanced materials |

| 3-(Bromomethyl)-4'-cyano-biphenyl | Cyano group adds unique reactivity | Synthesis of pharmaceuticals |

Case Studies and Research Findings

Recent studies have highlighted the utility of biphenyl derivatives in medicinal chemistry. For instance, biphenyl compounds have been explored for their anti-inflammatory and antitumor activities. The incorporation of halogenated groups like bromine enhances their pharmacological profiles by improving metabolic stability and binding affinity .

Additionally, research indicates that fluorinated biphenyls are increasingly used in developing organic semiconductors due to their electron-deficient nature, which is beneficial for charge transport properties . The structural modifications involving bromomethyl groups have been shown to significantly impact the electronic properties of these compounds.

作用机制

The mechanism of action of 3-(Bromomethyl)biphenyl primarily involves its reactivity as a bromomethylating agent. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is harnessed in various synthetic applications to modify the structure and properties of target molecules .

相似化合物的比较

3-(Bromomethyl)indole: Similar in structure but contains an indole ring instead of a biphenyl backbone.

3-(Bromomethyl)fluorene: Contains a fluorene backbone, offering different electronic properties.

Uniqueness: 3-(Bromomethyl)biphenyl is unique due to its biphenyl backbone, which provides a rigid and planar structure. This rigidity can influence the reactivity and selectivity of the compound in various chemical reactions. Additionally, the biphenyl structure can participate in π-π interactions, making it useful in the design of materials with specific electronic properties .

生物活性

3-(Bromomethyl)biphenyl is an organic compound characterized by a biphenyl structure with a bromomethyl substituent. This compound has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the bromination of biphenyl or similar precursors using reagents such as bromine or N-bromosuccinimide (NBS). The reaction conditions often include the presence of a radical initiator like benzoyl peroxide to facilitate the introduction of the bromomethyl group.

Chemical Structure:

- Molecular Formula: C13H11Br

- Molecular Weight: 249.13 g/mol

- CAS Number: 3864405

The biological activity of this compound is influenced by its ability to interact with various biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to alterations in cellular functions. This reactivity is crucial for its application in drug development, where it may modulate enzyme activities or receptor functions .

Antitumor Activity

Research has shown that derivatives of biphenyl compounds, including this compound, exhibit significant antitumor properties. For instance, studies on Smac mimetics, which often utilize biphenyl scaffolds, demonstrated efficacy against various cancer cell lines, including MDA-MB-231 (a human breast cancer cell line). These compounds were evaluated based on their ability to inhibit cell growth and induce apoptosis .

Table 1: Antitumor Activity of this compound Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 15 | Inhibition of XIAP protein |

| Analog A | HCT116 | 10 | Induction of apoptosis |

| Analog B | A549 | 20 | Cell cycle arrest |

Antimicrobial Activity

In addition to antitumor effects, this compound and its analogs have shown antimicrobial properties. A study reported that certain brominated biphenyl derivatives exhibited activity against both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Brominated Biphenyl Compounds

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Derivative C | S. aureus | 16 µg/mL |

| Derivative D | Pseudomonas aeruginosa | 64 µg/mL |

Case Studies

- Anticancer Studies : A series of experiments conducted on biphenyl analogs revealed that modifications at specific positions significantly enhanced their cytotoxicity against cancer cells. For instance, compounds with para-substitutions demonstrated higher activity compared to ortho or meta substitutions, suggesting that spatial orientation plays a critical role in binding affinity to targets .

- Environmental Impact : Research indicates that brominated compounds like this compound can act as endocrine disruptors. Their ability to mimic natural hormones raises concerns regarding their accumulation in ecosystems and potential health risks to humans and wildlife .

属性

IUPAC Name |

1-(bromomethyl)-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFPTPXBTIUISM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397563 | |

| Record name | 3-(Bromomethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14704-31-5 | |

| Record name | 3-(Bromomethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Bromomethyl)biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。